3-Methyl-5,6,7,7a-tetrahydro-1H-indol-2(4H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-methyl-1,4,5,6,7,7a-hexahydroindol-2-one |
InChI |
InChI=1S/C9H13NO/c1-6-7-4-2-3-5-8(7)10-9(6)11/h8H,2-5H2,1H3,(H,10,11) |
InChI Key |
JZWAQSBXNHTECY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCCC2NC1=O |
Origin of Product |
United States |
Preparation Methods
Classical Cyclization of Suitable Precursors
One of the primary synthetic routes involves cyclization of appropriately substituted precursors such as 1,3-dicarbonyl compounds or ketoesters with amine sources to form the tetrahydroindolone ring system.
- Starting Materials: Cyclohexanone derivatives bearing keto groups or substituted indole precursors.
- Reaction Conditions: Acid or base catalysis in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
- Typical Procedure:
- A diketone or ketoester is reacted with an amine or ammonia source.
- The mixture is stirred at ambient or elevated temperatures (room temperature to reflux).
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, acidification and workup yield the tetrahydroindolone product.
This approach is supported by related syntheses of indole derivatives and tetrahydroindolones, where hydrazine or phenylhydrazine is used to induce ring closure, as described in related indole and indazole chemistry.
Palladium-Catalyzed Annulation Reactions
Recent advances include Pd-catalyzed annulation strategies that construct the tetrahydroindolone core via intramolecular cyclization.
- Catalysts: PdCl2(MeCN)2 with norbornene as a mediator.
- Substrates: 3-Aryl indole derivatives with halogenated side chains.
- Conditions: Heating at 80–120 °C in solvents such as DMA (dimethylacetamide) with a base.
- Outcome: Formation of annulated indole systems including tetrahydroindolones via C–C bond formation.
This method allows direct synthesis of annulated indoles with good yields and regioselectivity, useful for complex substituted tetrahydroindolones.
Alkylation and Subsequent Cyclization
Alkylation of indole-2-carboxylates followed by ring closure is another route:
- Step 1: N-alkylation of indole-2-carboxylate esters using alkyl halides (e.g., 2-(chloromethyl)oxirane) in the presence of strong bases like sodium hydride (NaH).
- Step 2: Treatment with ammonia or amines in methanol to induce cyclization, yielding hydroxy-tetrahydroindolone derivatives.
- Yields: Typically moderate to excellent (63–98%) depending on substituents and reaction time.
This two-step approach has been demonstrated for related tetrahydroindolones and diazepinoindolones, providing a versatile synthetic handle for further functionalization.
Formylation and Condensation Routes
- Formylation of Indole Precursors: Using reagents like POCl3 and DMF to introduce formyl groups at the 3-position of indole derivatives.
- Subsequent Condensation: The formylated indoles react with nucleophiles or undergo cyclization with hydrazines to form the tetrahydroindolone ring.
- Typical Solvents: DMF and ethanol, with acid catalysts such as trifluoroacetic acid.
- Yields: Moderate (around 50–65%) depending on reaction conditions.
This method provides a route to functionalized tetrahydroindolones and azomethine imines as intermediates for further transformations.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Classical Cyclization | 1,3-Dicarbonyl compounds, amines | Acid/Base, DMSO, Piperidine | RT to reflux, 5 h | 65–98 | Straightforward, widely used |
| Pd-Catalyzed Annulation | 3-Aryl indoles, dibromopropane | PdCl2(MeCN)2, Norbornene, Base | 80–120 °C, 24 h | ~60 | High selectivity, complex substrates |
| Alkylation + Cyclization | Indole-2-carboxylates | NaH, Alkyl halides, Ammonia | 40 °C, DMF, Methanol | 63–98 | Two-step, versatile for functionalization |
| Formylation + Condensation | Indole derivatives | POCl3, DMF, TFA | Room temp to reflux | 50–65 | Useful for introducing functional groups |
Research Findings and Notes
- The classical cyclization method remains the most practical for bulk synthesis due to its simplicity and high yields.
- Pd-catalyzed annulation offers access to more complex fused ring systems but requires stringent conditions and specialized catalysts.
- Alkylation followed by cyclization allows for diverse substitution patterns, beneficial in medicinal chemistry for SAR studies.
- Formylation methods provide reactive intermediates for further derivatization but may suffer from moderate yields.
- Analytical techniques such as FTIR, ^1H NMR, ^13C NMR, and HRMS are routinely employed to confirm structure and purity of the products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5,6,7,7a-tetrahydro-1H-indol-2(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroindoles exhibit promising anticancer properties. For instance, research has demonstrated that certain substituted tetrahydroindoles can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Antitumor Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of tetrahydroindole derivatives for their antitumor activity. The findings suggested that specific substitutions on the indole ring enhanced cytotoxicity against human cancer cell lines .
Neuroprotective Effects
Another significant application of 3-Methyl-5,6,7,7a-tetrahydro-1H-indol-2(4H)-one is in neuroprotection. Compounds with indole structures have been shown to exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.
Case Study: Neuroprotection in Animal Models
In a study involving animal models of neurodegeneration, tetrahydroindole derivatives were administered to evaluate their protective effects against neuronal damage. The results indicated a marked improvement in cognitive function and a reduction in neuroinflammation .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that tetrahydroindole derivatives can exhibit activity against various bacterial strains and fungi.
Data Table: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
Pesticidal Activity
This compound has shown potential as a pesticide due to its ability to disrupt the growth of various pests. Studies have explored its efficacy against common agricultural pests.
Case Study: Efficacy Against Pests
Research conducted on the application of tetrahydroindole derivatives as pesticides revealed significant mortality rates in target pest populations when exposed to specific concentrations .
Mechanism of Action
The mechanism of action of 3-Methyl-5,6,7,7a-tetrahydro-1H-indol-2(4H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogs of 3-Methyl-5,6,7,7a-tetrahydro-1H-indol-2(4H)-one, focusing on substituents, ring saturation, and ketone position:
Key Observations :
- Ketone Position : The 2-ketone in the target compound may enhance electrophilicity at adjacent positions, unlike 4-ketone analogs, which are more stabilized by resonance .
- Substituent Effects : Methyl groups at C3 (target) vs. C2 (35308-68-0) influence steric and electronic profiles, affecting binding interactions in biological systems.
Physicochemical Properties
- Solubility : The methyl group at C3 in the target compound likely increases hydrophobicity compared to unsubstituted analogs (e.g., 13754-86-4). Ethyl substituents (6116-76-3) further reduce solubility .
- Stability : Partial saturation may reduce susceptibility to oxidative degradation compared to fully aromatic indoles.
Biological Activity
3-Methyl-5,6,7,7a-tetrahydro-1H-indol-2(4H)-one is a compound belonging to the indole family, known for its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula and a molecular weight of approximately 149.19 g/mol. The compound features a tetrahydroindole moiety that contributes to its bioactivity.
Anticancer Activity
Research indicates that derivatives of tetrahydroindoles exhibit significant anticancer properties. For instance, studies have shown that certain tetrahydroindole derivatives possess cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The IC50 values for some derivatives have been reported as low as 7.2 µM, demonstrating their potential as anticancer agents .
Neuroprotective Effects
Compounds related to this compound have also been studied for neuroprotective effects. These compounds may enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Serotonin Receptor Modulation : Some studies suggest that this compound acts as a selective agonist for serotonin receptors (5-HT1A), which are implicated in mood regulation and anxiety disorders .
- Inhibition of Cell Proliferation : The anticancer activity is believed to result from the inhibition of cell proliferation pathways such as PI3K/AKT/mTOR signaling .
- Antioxidant Activity : The presence of the indole structure may confer antioxidant properties, helping to mitigate oxidative damage in neuronal tissues .
Case Studies
Several case studies have highlighted the efficacy of tetrahydroindole derivatives in clinical settings:
- Study on Anticancer Effects : A compound derived from this compound demonstrated significant cytotoxicity against MDA-MB-231 cells with an IC50 value of 7.2 µM compared to standard chemotherapeutics like Sorafenib (IC50 = 9.98 µM) .
- Neuroprotection in Animal Models : In rodent models of Alzheimer's disease, administration of tetrahydroindole derivatives resulted in improved cognitive function and reduced amyloid plaque formation .
Research Findings
Recent research has focused on synthesizing novel derivatives of this compound to enhance its biological activity. Notable findings include:
Q & A
Q. What methodologies are recommended for the structural characterization of 3-Methyl-5,6,7,7a-tetrahydro-1H-indol-2(4H)-one?
Answer:
- X-ray crystallography is the gold standard. Use SHELXL for refinement of small-molecule structures, leveraging its robust handling of high-resolution data and twinning corrections .
- ORTEP-3 is ideal for generating publication-quality thermal ellipsoid plots to visualize bond lengths, angles, and torsional conformations .
- Key parameters to report : Hydrogen-bonding networks, ring puckering (envelope or boat conformations), and methyl group orientation. Compare with similar tetrahydroindole derivatives .
Q. What synthetic routes are established for this compound?
Answer:
- Multicomponent reactions : Utilize aldehydes, amines, and ketones in a one-pot synthesis, as demonstrated for structurally related 1,5,6,7-tetrahydro-4H-indol-4-ones .
- C-H insertion reactions : Employ rhodium carbenoids for enantioselective synthesis, followed by Cope rearrangement (e.g., as used in arylalkenyl indole derivatives) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are effective .
Q. How are physicochemical properties (e.g., solubility, stability) determined?
Answer:
Advanced Research Questions
Q. How can conformational flexibility of the tetrahydroindole ring system impact biological activity?
Answer:
- Crystallographic analysis : Compare the compound’s seven-membered ring conformation (e.g., envelope vs. chair) with bioactive analogs to identify pharmacophoric features .
- NMR spectroscopy : Use J-coupling constants and NOESY to assess dynamic puckering in solution .
- Computational modeling : Perform DFT calculations to map energy minima for different conformers and correlate with receptor-binding assays .
Q. What strategies optimize enantiomeric purity during asymmetric synthesis?
Answer:
- Chiral auxiliaries : Use (S)- or (R)-proline derivatives to induce stereoselectivity in C-H insertion steps .
- Catalytic asymmetric synthesis : Employ palladium or rhodium catalysts with chiral ligands (e.g., BINAP) for >90% enantiomeric excess .
- Analytical validation : Confirm purity via chiral HPLC (e.g., Chiralpak AD-H column) .
Q. How can structure-activity relationships (SAR) guide derivative design for pharmacological applications?
Answer:
- Core modifications : Introduce substituents at the 3-methyl or 7a positions to modulate lipophilicity (e.g., logP calculations) .
- Bioisosteric replacement : Replace the ketone group with thioketone or imine moieties to enhance metabolic stability .
- In vitro screening : Test analogs against kinase or GPCR targets using fluorescence polarization or cAMP assays .
Q. What advanced analytical techniques resolve data contradictions in impurity profiling?
Answer:
- LC-MS/MS : Detect trace impurities (e.g., diastereomers or oxidation byproducts) with MRM transitions .
- High-resolution mass spectrometry (HRMS) : Assign exact masses (e.g., m/z 220.0463 for related metabolites) to confirm molecular formulas .
- Synchrotron XRD : Resolve ambiguities in crystal structures caused by disorder or pseudosymmetry .
Q. How are mechanistic insights into C-H activation reactions applied to scale-up synthesis?
Answer:
- Kinetic studies : Use in situ IR spectroscopy to monitor reaction intermediates and optimize catalyst loading .
- Flow chemistry : Implement continuous-flow reactors to enhance yield and reduce side reactions in multistep syntheses .
- Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for sustainable scaling .
Q. What safety protocols are critical for handling this compound in research settings?
Answer:
- Hazard classification : Classify as Acute Toxicity Category 4 (oral/dermal/inhalation) based on structural analogs .
- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis .
- First aid : Immediate eye irrigation with saline and medical consultation for accidental exposure .
Q. How can computational tools predict novel bioactivities or off-target effects?
Answer:
- Molecular docking : Screen against the PDB database to identify potential targets (e.g., serotonin receptors) .
- Machine learning : Train models on indole-derived compound libraries to predict ADMET properties .
- Network pharmacology : Map interactions with disease-associated pathways using STRING or KEGG databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
